2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine

Catalog No.
S548017
CAS No.
M.F
C24H34N8O2S
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1...

Product Name

2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine

IUPAC Name

2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine

Molecular Formula

C24H34N8O2S

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C24H34N8O2S/c1-2-31-16-26-21-22(29-24(30-23(21)31)28-19-8-6-17(25)7-9-19)27-18-10-12-20(13-11-18)35(33,34)32-14-4-3-5-15-32/h10-13,16-17,19H,2-9,14-15,25H2,1H3,(H2,27,28,29,30)

InChI Key

IUUNTNJCKSXDOW-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

AAE871; AAE-871; AAE 871.

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5

Description

The exact mass of the compound 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine is 498.25254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine is a complex organic compound belonging to the purine family. It features multiple functional groups, including an amine, a sulfonyl group, and various cyclic structures that contribute to its unique properties. The molecular formula of this compound is C26H36N6O2SC_{26}H_{36}N_{6}O_{2}S, indicating a substantial molecular weight and complexity due to the presence of nitrogen and sulfur heteroatoms.

The chemical reactivity of 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine can be attributed to its functional groups. The amino groups can participate in nucleophilic substitution reactions, while the sulfonyl group can undergo electrophilic reactions. Additionally, this compound may engage in hydrogen bonding due to its amine functionalities, influencing its solubility and interaction with biological targets.

This compound has been studied for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. The structural features of 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine allow it to interact effectively with kinase active sites, potentially inhibiting their activity and providing a therapeutic avenue for treatment .

The synthesis of 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Purine Core: Starting with a suitable purine derivative, the initial step involves creating the basic purine structure.
  • Substitution Reactions: The introduction of the cyclohexyl and piperidinyl groups can be achieved through nucleophilic substitution methods.
  • Sulfonation: The sulfonyl group is introduced via sulfonation reactions using appropriate reagents.
  • Final Modifications: Additional steps may involve protecting or deprotecting functional groups to yield the final compound.

These methods require careful control of reaction conditions to ensure high yields and purity .

The primary application of 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine lies in medicinal chemistry as a potential therapeutic agent targeting protein kinases. Its ability to inhibit specific kinases could lead to advancements in cancer treatment and other diseases characterized by abnormal kinase activity.

Interaction studies involving this compound typically focus on its binding affinity to various protein kinases. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are employed to elucidate binding mechanisms and affinities. These studies help in understanding how structural modifications might enhance or reduce biological activity .

Several compounds share structural similarities with 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
RoscovitinePurine derivativeKnown CDK inhibitor; simpler structure
FlavopiridolFlavonoid-basedBroader spectrum of kinase inhibition
ThiazolidinedioneContains thiazolidine ringPrimarily used for diabetes treatment
GleevecImatinib derivativeTargets specific tyrosine kinases

Each of these compounds has distinct mechanisms of action and therapeutic uses, highlighting the uniqueness of 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine as a selective protein kinase inhibitor with potential applications in oncology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

498.25254353 g/mol

Monoisotopic Mass

498.25254353 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1:  Ellen Weisberg, Johannes Roesel, Pascal Furet, Guido Bold, Patricia Imbach, Andreas Flörsheimer, Georgio Caravatti, Jingrui Jiang, Paul Manley, Arghya Ray, James D. Griffin. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison. Genes Cancer. 2010 October; 1(10): 1021–1032. doi: 10.1177/1947601910396505 PMCID: PMC3092267

Explore Compound Types